3-Benzyl-3,6-diazabicyclo[3.2.2]nonane
Description
Historical Context of Bicyclic Amine Scaffolds in Chemical Science
Bicyclic amines have a rich history in chemical science, with early interest sparked by their presence in a wide range of natural products, including alkaloids. These naturally occurring compounds often exhibit potent biological activities, which has driven chemists to develop synthetic routes to access these complex structures and their analogues. The development of synthetic methodologies for constructing bicyclic systems has evolved significantly over the decades, moving from classical, often lengthy, synthetic sequences to more efficient and stereoselective strategies. The pioneering work on bicyclic peptides, for instance, has demonstrated the potential of these constrained scaffolds in mimicking protein secondary structures and modulating biological processes. The rise of radical chemistry has also provided new avenues for the synthesis of bicyclic amines, enabling the construction of these complex frameworks through novel bond-forming reactions. nih.gov
Significance of the Bicyclo[3.2.2]nonane Framework in Complex Molecule Design and Synthesis
The bicyclo[3.2.2]nonane framework is a recurring motif in a number of complex natural products. Its rigid structure provides a well-defined spatial arrangement of functional groups, which is crucial for achieving specific molecular recognition and biological activity. The synthesis of natural products containing this core has presented significant challenges to synthetic chemists, leading to the development of innovative synthetic strategies. For example, the bicyclo[3.2.2]nonane skeleton is a key structural feature in acremoxanthone A, and its construction was a pivotal step in the total synthesis of this complex molecule. researchgate.net Furthermore, the unique spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] carbocyclic skeleton of spiroaspertrione A highlights the diverse and challenging molecular architectures that can be built around this framework. frontiersin.org The successful chemoenzymatic synthesis of natural products containing the bicyclo[3.2.2]nonane core has been advanced by the discovery of enzymes, such as fungal P450, that can catalyze the formation of this complex structure. nih.gov
Overview of 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane as a Key Derivative and Research Subject
Within the family of 3,6-diazabicyclo[3.2.2]nonane derivatives, this compound has garnered attention as a valuable building block and research tool. The presence of the benzyl (B1604629) group provides a handle for further functionalization and can also influence the compound's biological activity. Research into the broader class of 6,8-diazabicyclo[3.2.2]nonane derivatives has shown that the nature of the substituents on the nitrogen atoms plays a crucial role in determining their affinity for various biological targets, such as the kappa opioid receptor. nih.govacs.org Studies have indicated that a benzyl substituent can be a favorable feature for achieving high receptor affinity. nih.gov
Below are tables detailing some of the known physicochemical properties of a salt of this compound and a summary of research findings on related diazabicyclo[3.2.2]nonane derivatives.
| Property | Value | Reference |
|---|---|---|
| Empirical Formula (Hill Notation) | C₁₄H₂₄Cl₂N₂O | sigmaaldrich.com |
| Molecular Weight | 307.26 g/mol | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| InChI Key | LAIXXQZDPSRLPY-CRRLZWOWSA-N | sigmaaldrich.com |
| Derivative Class | Research Focus | Key Findings | Reference |
|---|---|---|---|
| 6,8-Diazabicyclo[3.2.2]nonane derivatives | Kappa Opioid Receptor Agonists | The N-substituent significantly influences kappa receptor affinity, with the order being CO₂CH₃ > benzyl > COCH₂CH₃. (1S,2R,5R)-configuration showed the highest affinity. | nih.gov |
| 6-Benzyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonan-2-ol stereoisomers | Sigma Receptor Ligands and Cytotoxic Activity | Enantiomeric alcohols and diastereomeric methyl ethers displayed high σ1 receptor affinity. Certain methyl ether derivatives showed potent growth inhibition of human tumor cell lines. | acs.org |
| 1,4-Diazabicyclo[3.2.2]nonane derivatives | KRAS-G12D Inhibitors | Derivatives of 1,4-diazabicyclo[3.2.2]nonane were synthesized and evaluated for their antiproliferative potency against KRAS-mutated cancer cell lines. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.2.2]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13/h1-5,13-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNKFDGLBRQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Benzyl 3,6 Diazabicyclo 3.2.2 Nonane and Analogues
Retrosynthetic Analysis of the 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane Core
A retrosynthetic analysis of the this compound core reveals key bond disconnections that lead back to simpler, often commercially available starting materials. The primary disconnection strategy involves breaking the bonds formed during the final ring-closing step, which is typically an intramolecular cyclization.
The most common disconnection is the C1-C2 bond, which is formed via an intramolecular condensation, specifically a Dieckmann-analogous cyclization. This leads back to a substituted piperazine (B1678402) precursor, methyl (1-benzyl-4-(alkoxycarbonylmethyl)piperazin-2-yl)propanoate. This precursor contains the pre-installed benzyl (B1604629) group and the necessary ester functionalities for the cyclization.
Further disconnection of the piperazine ring itself points to a chiral pool approach. Many synthetic routes utilize proteinogenic amino acids like (S)- or (R)-glutamic acid as the starting chiral building block. acs.orgbohrium.comnih.govacs.org This strategy allows for the synthesis of enantiomerically pure 3,6-diazabicyclo[3.2.2]nonanes. The synthesis involves the formation of a dioxopiperazine intermediate from glutamate (B1630785), followed by N-alkylation to introduce the benzyl group and subsequent elaboration of the side chain required for the final intramolecular cyclization.
This multi-step approach can be summarized as follows:
Target Molecule: this compound
Key Disconnection (Intramolecular Cyclization): Leads to an N-benzylated piperazine propionic acid ester. acs.org
Piperazine Ring Disconnection: Leads to a chiral α-amino acid (e.g., glutamic acid) and other simple reagents. acs.org
This analysis highlights that the core structure is assembled through the formation of a piperazine ring followed by the construction of the bridging three-carbon chain via an intramolecular cyclization.
Key Synthetic Strategies for Constructing the Bicyclo[3.2.2]nonane Ring System
Several powerful synthetic methodologies have been developed to construct the 3,6-diazabicyclo[3.2.2]nonane ring system and its analogues. These strategies often focus on the efficient formation of the bicyclic framework from advanced piperazine intermediates.
Intramolecular cyclization is a cornerstone for the synthesis of diazabicyclic scaffolds, offering a direct route to complex ring systems from linear or monocyclic precursors. For the 3,6-diazabicyclo[3.2.2]nonane system, the most successful approach is an intramolecular ester condensation of a suitably substituted 3-(piperazin-2-yl)propionic acid ester. acs.org This key step establishes the bicyclic framework. acs.org
While various intramolecular cycloadditions are powerful tools in organic synthesis, some have limitations. For instance, Type II intramolecular Diels-Alder reactions, which are effective for many bridged systems, have not been reported for the synthesis of the bicyclo[3.2.2] ring system. researchgate.net However, other cyclization types, such as the Dieckmann condensation, have been successfully adapted. A crucial innovation in this area has been the development of methods to trap the initial cyclization product, which overcomes equilibrium limitations and drives the reaction toward the desired bicyclic product. researchgate.netnih.gov
Intermolecular annulation reactions, where two or more separate molecules combine to form a ring system, provide a powerful strategy for rapidly building molecular complexity from simple starting materials. nih.gov While specific examples for the direct intermolecular synthesis of the 3,6-diazabicyclo[3.2.2]nonane core are not prevalent, the principles can be applied.
Strategies like tandem Michael-Aldol reactions have proven effective for creating other bicyclic systems, such as bicyclo[3.3.1]nonanes, from acyclic precursors like cyclohexanediones and enals. ucl.ac.uk A hypothetical intermolecular approach to the diazabicyclo[3.2.2]nonane scaffold could involve a tandem reaction between a suitable piperazine derivative and a three-carbon dielectrophile. Another potential strategy is the intermolecular dearomative cycloaddition of arenes and alkenes, which converts flat, 2D molecules into complex 3D scaffolds. nih.gov These methods offer convergent pathways to complex amine scaffolds.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The Mannich reaction is a classic example of a three-component reaction that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org
This strategy has been successfully employed to create related diazabicyclic systems. For instance, a one-pot double Mannich-type reaction of 3-oxo-2-arylhydrazonopropanals with ammonium (B1175870) acetate (B1210297) can produce 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives in high yields. mdpi.comnih.gov The 3,7-diazabicyclo[3.3.1]nonane scaffold is also readily accessible via a double Mannich reaction. nih.gov For the synthesis of the 3,6-diazabicyclo[3.2.2]nonane core, a similar MCR could be envisioned, potentially involving a piperazine precursor, formaldehyde, and a suitable carbon nucleophile to construct the three-carbon bridge. The 3-azabicyclo[3.2.2]nonane moiety itself has also been used as the amine component in Mannich reactions to prepare other pharmacologically active compounds. nih.gov
The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, is a key reaction for forming five- and six-membered rings. libretexts.org An analogous version of this reaction has become the most reliable and widely used method for constructing the 6,8-diazabicyclo[3.2.2]nonane core (referred to herein as the 3,6-diazabicyclo[3.2.2]nonane system). bohrium.comnih.govnih.gov
The key step is the intramolecular condensation of a (piperazin-2-yl)propionate ester. acs.orgnih.gov A significant breakthrough in this synthesis was the discovery that the primary cyclization product, a hemiketal anion, could be trapped with chlorotrimethylsilane (B32843) (Me₃SiCl). researchgate.netnih.govresearchgate.net This trapping step is crucial as it prevents the reverse reaction and shifts the equilibrium towards the formation of the bicyclic framework, leading to workable yields of the resulting bicyclic ketone after hydrolysis. acs.orgacs.orgresearchgate.net This method has been applied to a range of N-substituted piperazine precursors, demonstrating its versatility.
| Piperazine Precursor (N-Substituents) | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Allyl, N'-(4-methoxybenzyl) | 1) LiHMDS, -78 °C; 2) Me₃SiCl | Mixed methyl silyl (B83357) acetal | Not specified | researchgate.net |
| N-Benzyl, N'-(4-methoxybenzyl) | 1) LiHMDS, -78 °C; 2) Me₃SiCl | Mixed ethyl silyl ketal | 12% | researchgate.net |
| N-Allyl, N'-(4-methoxybenzyl) | Dieckmann analogous cyclization | Bicyclic ketone | Not specified | bohrium.comnih.gov |
| Generic N-4 substituted 3-(piperazin-2-yl)propionic acid ester | 1) Base; 2) Me₃SiCl; 3) Hydrolysis | Bicyclic ketone | 82-85% (from precursor 7) | acs.org |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective synthetic routes is critical for producing specific enantiomers of this compound and its analogues, as biological activity is often confined to a single stereoisomer. The predominant and most successful strategy for achieving this is through a chiral pool synthesis. bohrium.comnih.gov
This approach utilizes readily available, enantiomerically pure starting materials, most commonly (S)- or (R)-glutamic acid. acs.orgacs.orgacs.orgnih.gov The inherent chirality of the amino acid is carried through a sequence of reactions to establish the stereochemistry of the final bicyclic product. The key Dieckmann-analogous cyclization step proceeds with high diastereoselectivity, influenced by the formation of a stable lithium chelate intermediate, which controls the stereochemical outcome at the newly formed chiral center. researchgate.net
Following the construction of the chiral bicyclic ketone, further stereocenters can be introduced with high levels of control. Key stereoselective transformations include:
Diastereoselective Reduction: The ketone functionality on the three-carbon bridge can be reduced using reagents like lithium borohydride (B1222165) (LiBH₄) to produce stereoisomeric alcohols. acs.orgresearchgate.net
Mitsunobu Inversion: The stereochemistry of the resulting alcohol can be inverted under Mitsunobu conditions, providing access to the opposite diastereomer. nih.govacs.orgresearchgate.netnih.gov
Stereoselective Reductive Amination: This method is used to introduce amine-containing substituents with defined stereochemistry. nih.govacs.org
These methods have enabled the preparation of all possible stereoisomers of various 2-substituted 6,8-diazabicyclo[3.2.2]nonanes, allowing for detailed structure-activity relationship studies. bohrium.comnih.govacs.org For example, the synthesis of (+)-methyl (1S,2R,5R)-8-[2-(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-yl)-6,8-diazabicyclo[3.2.2]nonane-6-carboxylate, a potent κ-opioid receptor agonist, was achieved through a multi-step stereoselective sequence. nih.govacs.org
| Chiral Starting Material | Key Stereoselective Steps | Example Product Configuration | Reference |
|---|---|---|---|
| (S)-Glutamate | Dieckmann analogous cyclization | (+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane | bohrium.comnih.gov |
| (R)- and (S)-Glutamate | Dieckmann cyclization; Stereoselective LiBH₄ reduction; Mitsunobu inversion | All possible stereoisomers of 6-benzyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonan-2-ol | acs.orgresearchgate.net |
| (S)- and (R)-Glutamate | Chiral pool synthesis; Dieckmann cyclization | Enantiopure bicyclic ketones, e.g., (+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane-2,7,9-trione | acs.orgnih.gov |
| Chiral Bicyclic Ketone | Stereoselective reduction; Reductive amination; Mitsunobu inversion | (+)-methyl (1S,2R,5R)-8-[2-(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-yl)-6,8-diazabicyclo[3.2.2]nonane-6-carboxylate | nih.govacs.org |
Chiral Pool Approaches for Enantiopure Bicyclic Systems
The "chiral pool" approach is a powerful strategy for the synthesis of enantiomerically pure compounds by utilizing readily available chiral starting materials from nature. bath.ac.uk In the context of this compound and its analogues, this methodology allows for the construction of the bicyclic core with predetermined stereochemistry.
A notable example involves the use of (R)- and (S)-glutamate as chiral precursors. acs.org The synthesis commences with these amino acids to establish the initial stereocenters, which guide the stereochemical outcome of subsequent reactions. A key step in this approach is the Dieckmann-analogous cyclization, which forms the bicyclic framework. acs.org This reaction, when combined with the trapping of the initial cyclization product, provides a reliable method for constructing the core structure. acs.org The inherent chirality of the starting glutamate directs the formation of a specific enantiomer of the bicyclic system. acs.orgresearchgate.net This strategy has been successfully employed to prepare all possible stereoisomeric alcohols and methyl ethers of 6-benzyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonan-2-ol. acs.org
The use of naturally occurring chiral molecules like L-tyrosine methyl ester has also been explored for creating diastereomeric amides, which can then be separated to yield enantiopure intermediates for more complex syntheses. bath.ac.uk
Asymmetric Catalysis in Bicyclic Amine Formation
Asymmetric catalysis offers a versatile alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or prochiral precursors with high enantioselectivity. While specific examples directly targeting this compound are not extensively detailed in the provided results, the principles of asymmetric catalysis are broadly applicable to the formation of related bicyclic amine structures.
For instance, catalytic asymmetric synthesis has been used to construct 2,8-dioxabicyclo[3.3.1]nonane skeletons with high enantiomeric excess (ee). rsc.org This involves the use of a chiral anionic catalyst to control the stereochemical outcome of the reaction. rsc.org Organocatalysis has also emerged as a powerful tool for building enantioenriched molecules, including bicyclo[3.3.1]nonane units, through asymmetric transformations.
In the broader context of bicyclic systems, the stereoselective Diels-Alder reaction, promoted by a Lewis acid, has been effectively used to produce bicyclo[3.2.2]nonene derivatives with controlled stereochemistry at multiple centers. beilstein-journals.org This highlights the potential for applying similar catalytic strategies to the asymmetric synthesis of diazabicyclic systems.
Diastereoselective Transformations (e.g., LiBH₄ Reduction, Mitsunobu Inversion)
Diastereoselective transformations are critical for controlling the relative stereochemistry of multiple chiral centers within a molecule. In the synthesis of this compound analogues, specific reagents and reactions are employed to achieve high diastereoselectivity.
LiBH₄ Reduction: Lithium borohydride (LiBH₄) is a reducing agent known for its ability to selectively reduce esters and lactones to alcohols. wikipedia.orgharvard.edu Its reactivity is stronger than sodium borohydride but weaker than lithium aluminium hydride (LiAlH₄). wikipedia.orgmasterorganicchemistry.com In the synthesis of 6-benzyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonan-2-ol, a stereoselective reduction using LiBH₄ is a key step to establish the configuration at the C2 position. acs.org The choice of reducing agent is crucial, as LiBH₄ can achieve high diastereoselectivity in the reduction of a carbonyl group within the bicyclic framework, leading to the preferential formation of one diastereomer. acs.org
Functionalization and Derivatization Strategies for this compound
The functionalization and derivatization of the this compound scaffold are essential for exploring its structure-activity relationships and developing new compounds with specific properties. These strategies focus on modifying the nitrogen centers, the benzyl group, and the bicyclic core itself.
Introduction of Diverse Substituents at Nitrogen Centers (e.g., Alkylation, Acylation)
The nitrogen atoms of the 3,6-diazabicyclo[3.2.2]nonane core are key points for introducing structural diversity.
Alkylation: N-alkylation can be achieved through various methods. For instance, the free secondary amine can be reacted with alkyl halides to introduce new substituents.
Acylation: Acylation of the nitrogen atoms is a common strategy to introduce a wide range of functional groups. This can be accomplished by reacting the diazabicyclic core with acyl chlorides or other acylating agents under basic conditions. nih.gov For example, derivatives of 1,4-diazabicyclo[3.2.2]nonane have been synthesized via acylation with appropriate carbonyl chlorides. nih.gov This approach allows for the systematic modification of the substituent at the nitrogen, which can significantly influence the biological activity of the resulting compounds. nih.gov
Transformations on the Benzyl Moiety
The benzyl group at the 3-position serves as a handle for further modifications. One of the most common transformations is the debenzylation through catalytic hydrogenation. This removes the benzyl group, revealing a secondary amine that can be further functionalized. nih.gov This two-step sequence of benzylation followed by debenzylation provides a versatile method for introducing a variety of substituents at the N3 position.
Regioselective Modifications of the Bicyclic Core
Modifying the bicyclic core itself allows for the introduction of functional groups at specific positions, further expanding the chemical space of accessible analogues. A key strategy involves the introduction of a carbonyl group within the bicyclic framework, which can then be transformed into other functionalities.
For example, a Dieckmann-analogous cyclization can be used to introduce a keto group. acs.org This ketone can then be stereoselectively reduced to an alcohol, as seen in the synthesis of 6-benzyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonan-2-ol. acs.org The resulting hydroxyl group can be further modified, for instance, by etherification to produce methoxy (B1213986) derivatives. acs.org The stereochemistry of this hydroxyl group can be controlled through diastereoselective reduction or inverted using a Mitsunobu reaction, providing access to a range of stereoisomers with different spatial arrangements of the substituents. acs.org
Theoretical and Computational Investigations of 3 Benzyl 3,6 Diazabicyclo 3.2.2 Nonane
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While quantum chemical calculations provide a static picture of discrete, energy-minimized structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on a force field, providing a trajectory that reveals how the molecule flexes, vibrates, and undergoes conformational changes at a given temperature.
For 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane, MD simulations would be invaluable for several reasons:
Conformational Sampling: MD can explore the full range of accessible conformations, including those that are slightly higher in energy but may be relevant for biological activity or reactivity. It can reveal the pathways and timescales for transitions between different conformers.
Solvent Effects: Simulations can explicitly include solvent molecules, allowing for the study of how interactions with the solvent (e.g., water) influence conformational preferences and the orientation of the benzyl (B1604629) group.
Flexibility Analysis: MD provides a quantitative measure of the flexibility of different parts of the molecule. The bicyclic core is expected to be relatively rigid, while the benzyl group attached via a single C-N bond will exhibit significant rotational freedom. scilit.com
Although specific MD studies on this compound are not prominent in the literature, the technique is widely applied to similar ligand-receptor binding studies, where understanding the conformational dynamics is crucial for predicting binding affinity and stability. mdpi.com
Detailed Conformational Analysis of the Bicyclo[3.2.2]nonane Ring System
The rigidity of the bicyclo[3.2.2]nonane system is a direct consequence of its bridged structure, which significantly limits the degrees of conformational freedom. This rigidity is a key feature in the design of molecules for applications in medicinal chemistry, as it presents functional groups in well-defined spatial orientations. scilit.comacs.org
The ring strain in the bicyclo[3.2.2]nonane core arises from several factors:
Torsional Strain: Eclipsing or near-eclipsing interactions along the C-C and C-N bonds of the ring framework.
Angle Strain: Deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbon).
Transannular Strain: Non-bonded steric interactions between atoms across the rings, though this is generally less pronounced than in medium-sized monocyclic rings.
Computational studies on related bicyclic systems, such as bicyclo[2.2.2]octanes, confirm that the bridged structure leads to higher strain energy compared to their monocyclic analogues. researchgate.net The introduction of the benzyl group at N3 can either alleviate or exacerbate this strain depending on its orientation. An axial-like orientation could lead to significant steric clashes with the bicyclic framework, while an equatorial-like position is generally more favorable. The inherent rigidity of the 3,6-diazabicyclo[3.2.2]nonane core makes it an attractive scaffold for constructing complex molecules where precise control over the three-dimensional arrangement of substituents is desired. acs.org
Pseudorotation and Conformational Equilibria in Azabicyclic Systems
The conformational landscape of azabicyclic systems such as this compound is complex, dictated by the inherent flexibility of the ring systems and the stereochemical constraints imposed by the bicyclic framework. The 3,6-diazabicyclo[3.2.2]nonane core consists of a six-membered piperazine (B1678402) ring and a seven-membered diazepane ring sharing two bridgehead atoms. The conformational dynamics are primarily governed by the interplay of low-energy conformations of these rings, including chair, boat, and twist-boat forms.
Computational studies on related N-fused azabicyclic compounds have utilized molecular mechanics (MM3) and quantum mechanics (ab initio) calculations to map their potential energy surfaces. researchgate.net These studies reveal that the flexibility of such systems can be described by a series of conformational equilibria. researchgate.net For bicyclo[3.3.1]nonane, a related carbocyclic system, the chair-chair (CC) conformation is generally the most stable, with boat-chair (BC) and twin-twist-boat (TT) forms being higher in energy. researchgate.net In azabicyclic systems, the introduction of nitrogen atoms adds further complexity, including the possibility of pyramidal inversion at the nitrogen centers.
Influence of Substituents on Global and Local Conformations
Substituents play a pivotal role in modulating the conformational equilibria of the 3,6-diazabicyclo[3.2.2]nonane scaffold, thereby influencing its physicochemical properties and biological activity. The size, electronics, and stereochemistry of the substituent can shift the balance between different conformers and alter the molecule's global shape.
The presence of a benzyl group at the N3 position introduces significant steric bulk. To minimize non-bonded interactions, the benzyl group is expected to preferentially occupy a pseudo-equatorial position relative to the piperazine ring. This orientation, in turn, influences the conformation of the entire bicyclic system. Studies on related 6,8-diazabicyclo[3.2.2]nonane derivatives have shown that the nature of the N-substituent is a key determinant of receptor affinity. acs.orgresearchgate.net For instance, structure-affinity relationships for sigma (σ) receptor ligands based on this scaffold indicate that a large lipophilic moiety, such as a benzyl group, at one of the nitrogen atoms is often crucial for high affinity. bohrium.com
Table 1: Influence of N-Substituents on Receptor Affinity in Related Diazabicyclic Systems This table presents a qualitative summary based on findings from related diazabicyclic scaffolds to illustrate general principles.
| Substituent at Nitrogen | General Size/Nature | Observed Impact on Affinity (Example Receptor) | Inferred Conformational Influence | Reference |
|---|---|---|---|---|
| Benzyl | Large, lipophilic, aromatic | Often required for high affinity (σ₁ receptor) | Orients the molecule favorably in the binding pocket; contributes to hydrophobic interactions. | researchgate.netbohrium.com |
| Allyl | Smaller, lipophilic | Lower affinity compared to benzyl analogues (σ₁ receptor) | Fails to replicate the key interactions of the larger benzyl group. | bohrium.com |
| -CO₂CH₃ (Carbomethoxy) | Planar, electron-withdrawing | Higher affinity than benzyl in some cases (κ-opioid receptor) | Alters nitrogen basicity and acts as a hydrogen bond acceptor, leading to a different binding mode. | acs.org |
| -COCH₂CH₃ (Propanoyl) | Small, polar | Lower affinity than benzyl or carbomethoxy (κ-opioid receptor) | Provides a different steric and electronic profile that is less optimal for this specific receptor. | acs.org |
Computational Approaches to Molecular Recognition and Ligand Design Principles
Bicyclic amine scaffolds are of significant interest in medicinal chemistry because their conformationally restricted frameworks can lead to improved potency, selectivity, and metabolic stability. acs.orgacs.org The rigid three-dimensional arrangement of functional groups provides unique vectors for interacting with biological targets. acs.org Given the structural complexity and the importance of a precise three-dimensional shape for biological activity, computational methods are indispensable tools for understanding the molecular recognition processes involving ligands like this compound. These approaches allow for the theoretical investigation of ligand-receptor interactions, guiding the design and optimization of new therapeutic agents.
Ligand-Target Docking Methodologies for Hypothetical Interaction Modes
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein receptor. nih.govnih.gov This methodology is crucial for generating hypotheses about the interaction modes of novel compounds like this compound. The process involves computationally placing the ligand into the active site of a receptor whose three-dimensional structure is known, either from experimental methods like X-ray crystallography or from homology modeling.
Docking algorithms systematically explore various ligand conformations and orientations within the binding site, using a scoring function to estimate the stability of each pose. This score is typically based on terms that approximate binding energetics, such as electrostatic interactions, hydrogen bonding, and van der Waals forces.
For example, computational studies on analogues of 1,4-diazabicyclo[3.2.2]nonane have successfully used docking programs like Autodock and Glide to rank compounds based on their predicted binding to the nicotinic acetylcholine (B1216132) binding protein (AChBP), a surrogate for nicotinic receptors. psu.edu Such studies can reveal key interactions, such as hydrogen bonds between the ligand's nitrogen atoms and receptor residues or hydrophobic interactions involving the benzyl group, that are critical for binding. psu.edunih.gov
Table 2: Hypothetical Docking Results for this compound Analogues This table is illustrative, demonstrating the type of data generated from a molecular docking study against a hypothetical receptor like the α7 nAChR.
| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| This compound | Parent Structure | -8.5 | Cation-π with TyrA; H-bond with SerB (via N6-H); Hydrophobic packing of benzyl group. |
| 3-(4-Fluorobenzyl)-3,6-diazabicyclo[3.2.2]nonane | Fluorine on Benzyl Ring | -8.9 | Enhanced aromatic interactions; H-bond with SerB; Halogen bond with backbone carbonyl. |
| 3-Methyl-3,6-diazabicyclo[3.2.2]nonane | Benzyl replaced with Methyl | -6.2 | Loss of hydrophobic and cation-π interactions; maintains H-bond with SerB. |
| 6-Acetyl-3-benzyl-3,6-diazabicyclo[3.2.2]nonane | Acetylation of N6 | -7.8 | Loss of N6-H donor; gains H-bond acceptor capacity (carbonyl oxygen); maintains benzyl interactions. |
Pharmacophore Modeling and Virtual Screening Principles
Pharmacophore modeling is a powerful ligand-based drug design strategy that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) that a molecule must possess to exert a specific biological effect. acs.org For the this compound scaffold, a pharmacophore model would define the spatial relationships between the protonated nitrogen, the second nitrogen (which could be a hydrogen bond donor or acceptor), and the hydrophobic aromatic ring of the benzyl group. bohrium.com
Once a pharmacophore model is established, it can be used as a 3D query to perform a virtual screen of large chemical databases. psu.edumdpi.com Virtual screening rapidly filters millions of compounds to identify those that match the pharmacophore query, significantly narrowing the field of candidates for synthesis and biological testing. psu.edu This approach is highly effective for discovering new chemical entities that possess the desired structural features for interacting with a target receptor, even if they have a completely different underlying chemical scaffold from the original template molecule. acs.org
Table 3: Key Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Chemical Moiety | Potential Role in Molecular Recognition |
|---|---|---|
| Positive Ionizable Feature | N6 (or N3) Amine | Forms ionic bond or cation-π interaction with the receptor. |
| Hydrogen Bond Donor | N6-H | Donates a hydrogen bond to an acceptor group on the receptor. |
| Hydrogen Bond Acceptor | N3 (tertiary amine) | Accepts a hydrogen bond from a donor group on the receptor. |
| Hydrophobic/Aromatic Feature | Benzyl Ring | Engages in hydrophobic or π-stacking interactions within a nonpolar pocket of the receptor. |
| Exclusion Volume | Bicyclic Core | Defines the overall shape and steric constraints required to fit into the binding site. |
Molecular Mechanics and Force Field Development for Bicyclic Amines
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system as a function of its atomic coordinates. The set of functions and parameters used for these calculations is known as a force field. nih.gov Force fields are essential for performing molecular dynamics simulations and conformational analysis of molecules like this compound.
Standard force fields such as the CHARMM General Force Field (CGenFF), AMBER, and MMFF have been developed for a wide range of common organic and drug-like molecules. nih.govrsc.org These force fields parameterize the energy associated with bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded (van der Waals and electrostatic) interactions. However, for novel or uncommon scaffolds like bicyclic amines, standard parameters may not accurately capture the unique strain and conformational properties of the system. nih.gov
Therefore, the development of accurate models for these compounds often requires the creation of new parameters or the refinement of existing ones. This process typically involves fitting the force field parameters to high-level quantum mechanics (QM) calculations of molecular geometries, vibrational frequencies, and potential energy scans of dihedral angles. nih.govwustl.edu The goal is to create a force field that can reproduce QM-level data and experimental properties (like heats of vaporization or liquid density) with high fidelity, enabling reliable simulations of the compound's dynamic behavior in different environments. wustl.edu
Chemical Reactivity and Mechanistic Studies of 3 Benzyl 3,6 Diazabicyclo 3.2.2 Nonane
Reactivity Profiles of the Nitrogen Centers (Nucleophilicity and Basicity)
The 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane scaffold contains two distinct nitrogen atoms: a tertiary amine at the N3 position, which is part of the bicyclic structure and substituted with a benzyl (B1604629) group, and a secondary amine at the N6 position. This structural difference leads to different reactivity profiles in terms of nucleophilicity and basicity.
The N6 secondary amine is generally the more reactive nucleophilic center due to lower steric hindrance compared to the tertiary N3 amine. This reactivity is demonstrated in various synthetic applications. For instance, the synthesis of related 3,6-disubstituted-3,6-diazabicyclo[3.2.2]nonanes can be achieved through reductive amination, where a dialdehyde (B1249045) precursor reacts with a primary amine like benzylamine, highlighting the nucleophilic character of the amine in forming the bicyclic system. nih.gov Similarly, the N6 position can be readily derivatized. For example, in related diazabicyclic systems, the secondary amine can be protected with groups like tert-butoxycarbonyl (Boc) or undergo alkylation. researchgate.netnih.gov
The N3 nitrogen, being a tertiary amine, is less nucleophilic. Its primary role is often structural, with the benzyl group serving as a protecting group that can be removed to allow for subsequent functionalization at this position. nih.govresearchgate.net The basicity of the two nitrogens also differs, although specific pKa values for this compound are not extensively documented in the literature. Generally, secondary amines in such bicyclic systems are sufficiently basic to be protonated or to participate in base-catalyzed reactions. The lone pair of electrons on the N6 nitrogen is more available for protonation compared to the N3 nitrogen, which is sterically more encumbered.
Transformations of the Benzyl Substituent (e.g., Deprotection, Functionalization)
The benzyl group attached to the N3 nitrogen is predominantly treated as a protecting group in synthetic sequences. The most common transformation it undergoes is deprotection via catalytic hydrogenolysis to yield the free secondary amine. This unmasks the N3 position for further functionalization, making the resulting 3,6-diazabicyclo[3.2.2]nonane a valuable symmetrical or unsymmetrical scaffold.
Reductive debenzylation is a reliable method for this transformation. The reaction is typically carried out using a palladium catalyst, such as palladium on activated charcoal (Pd/C) or palladium hydroxide (B78521), under a hydrogen atmosphere. nih.govgoogle.com This process has been effectively demonstrated for a variety of related diazabicyclic frameworks. nih.govresearchgate.netsemanticscholar.org For example, the debenzylation of 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane was achieved efficiently through hydrogenolysis. semanticscholar.org Similarly, N-benzyl-N'-tboc-bispidine, a related 3,7-diazabicyclo[3.3.1]nonane, was quantitatively converted to the debenzylated product using 5% Pd/C under a hydrogen atmosphere. nih.gov
Table 1: Conditions for Debenzylation of Related N-Benzyl Diazabicyclic Compounds
| Starting Material | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione | - | Hydrogenolysis | 10-Methyl-8,10-diazabicyclo[4.3.1]decane | Efficient | semanticscholar.org |
| N-Benzyl-N'-tboc-bispidine | 5% Pd/C | H₂ atmosphere | N-tboc-bispidine | Quantitative | nih.gov |
| 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | - | Reductive debenzylation | 3,8-Diazabicyclo[3.2.1]octane | - | researchgate.net |
| Benzyl-protected 1,4-diazabicyclo[3.2.2]nonane derivative | Palladium hydroxide (20% on carbon) | 50 psi H₂, 65°C, 18 hours | Deprotected 1,4-diazabicyclo[3.2.2]nonane derivative | - | google.com |
Functionalization of the benzyl group itself, without removing it, is less common as the primary synthetic goal is typically the modification of the bicyclic core.
Ring-Opening and Rearrangement Reactions of the Bicyclic Core
The 3,6-diazabicyclo[3.2.2]nonane framework is a conformationally restricted and generally stable heterocyclic system. Reports of ring-opening or rearrangement reactions starting from this specific core are not common, indicating its robustness under many reaction conditions.
However, rearrangements are sometimes a key feature in the synthesis of the broader class of diazabicycloalkanes. For instance, the related homopiperazine (B121016) ring system, which is a seven-membered heterocycle, can be synthesized via ring expansion reactions like the Schmidt rearrangement of cyclic ketones or the photochemical rearrangement of oxaziridines. acs.org These methods highlight strategies to build the core structure rather than reactions of the pre-formed bicycle.
Insight into the potential for rearrangement of the bicyclo[3.2.2]nonane skeleton can be gained from studies on the corresponding carbocyclic analogues. The solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate, for example, proceeds through a carbocationic intermediate that can undergo rearrangement. acs.org In this process, the bicyclo[3.2.2]nonane system rearranges to form products with a bicyclo[3.3.1]nonane skeleton, demonstrating the possibility of skeletal reorganization under conditions that favor carbocation formation. acs.org While this does not directly describe the reactivity of the diaza-analogue, it suggests that under strongly acidic or electrophilic conditions, the bicyclic core could potentially undergo similar transformations.
Participation in Catalytic Processes as a Ligand or Organocatalyst
Diazabicycloalkanes are valuable scaffolds in the design of ligands for metal-catalyzed reactions and as organocatalysts, owing to their rigid structures and the defined spatial orientation of their nitrogen atoms. semanticscholar.orgresearchgate.net The 3,6-diazabicyclo[3.2.2]nonane core, with its two nitrogen atoms, possesses the fundamental features of a bidentate ligand.
After debenzylation, the resulting 3,6-diazabicyclo[3.2.2]nonane can be functionalized at both nitrogen atoms, allowing for the synthesis of a wide array of chiral ligands for asymmetric catalysis. The constrained bicyclic framework helps in creating a well-defined chiral environment around a metal center. While specific applications of this compound itself as a catalyst or ligand are not widely reported, its derivatives are of significant interest. For example, derivatives of the related 1,4-diazabicyclo[3.2.2]nonane have been used as precursors for radiotracers for imaging nicotinic acetylcholine (B1216132) receptors (nAChRs), showcasing their utility as targeting ligands. semanticscholar.orgmdpi.com Furthermore, the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been investigated for its applications in catalysis and as metal-chelating agents. researchgate.net
The potential for 3,6-diazabicyclo[3.2.2]nonane derivatives in organocatalysis is also plausible, where the secondary amine functions as the catalytic center, for example, in enamine or iminium ion-based catalysis.
Mechanistic Elucidation of Novel Reactions Involving the Diazabicyclo[3.2.2]nonane Framework
Detailed mechanistic studies on reactions involving the this compound core are limited. However, mechanistic investigations of the closely related carbocyclic bicyclo[3.2.2]nonane system provide significant insights into the behavior of this framework during chemical transformations, particularly those involving ionic intermediates.
A key study involved the solvolysis of [1-¹³C]-2-bicyclo[3.2.2]nonyl p-toluenesulfonate to probe the nature of the resulting carbocation. acs.org The reaction yielded a mixture of products, including those retaining the original skeleton and those that had undergone rearrangement. By analyzing the distribution of the ¹³C label in the products using quantitative ¹³C NMR, researchers were able to track the fate of the carbon atoms during the reaction. acs.org
Table 2: Product Distribution from Solvolysis of [1-¹³C]-2-bicyclo[3.2.2]nonyl p-toluenesulfonate in Methanol
| Product | Skeleton | ¹³C Label Distribution | Mechanistic Implication | Reference |
|---|---|---|---|---|
| 2-Methoxybicyclo[3.2.2]nonane | Bicyclo[3.2.2]nonane | Scrambled between C1 and C2 | Formation via classical carbocation | acs.org |
| exo-2-Methoxybicyclo[3.3.1]nonane | Bicyclo[3.3.1]nonane | Scrambled, similar to unrearranged product | Rearrangement via 1,3-hydride shift at the solvent-separated ion pair stage | acs.org |
| 2-Bicyclo[3.2.2]nonene | Bicyclo[3.2.2]nonane | Less extensive scrambling | Formed at an earlier ionization stage | acs.org |
| 2-Bicyclo[3.3.1]nonene | Bicyclo[3.3.1]nonane | Scrambled, similar to unrearranged product | Rearrangement via 1,3-hydride shift | acs.org |
These mechanistic studies on the carbocyclic analogue provide a valuable model for predicting the potential reactivity and rearrangement pathways of the 3,6-diazabicyclo[3.2.2]nonane framework under similar ion-forming conditions.
Structure Activity Relationship Sar Principles and Design Strategies for 3,6 Diazabicyclo 3.2.2 Nonane Analogues
Impact of Substituent Variation on Predicted Binding Affinity and Selectivity
The nature and position of substituents on the 3,6-diazabicyclo[3.2.2]nonane scaffold have a profound impact on the predicted binding affinity and selectivity of its analogues. Structure-activity relationship (SAR) studies have systematically explored these effects, providing valuable insights for ligand design.
In the case of sigma receptor ligands, substituents at the 2-position of the 6,8-diazabicyclo[3.2.2]nonane framework have been shown to decrease σ1 receptor affinity, likely due to unfavorable steric interactions with the receptor protein. researchgate.netbohrium.com Conversely, the removal of a substituent at this position can lead to a significant increase in affinity. bohrium.com The nature of the substituent on the nitrogen atoms is also critical. For example, a large lipophilic moiety at the N-6 position is generally required for high σ1 receptor affinity, especially when a substituent is present at the 2-position. bohrium.com Studies comparing N-6-allyl with N-6-benzyl groups have shown that the allyl group may not be an effective replacement for the benzyl (B1604629) group in maintaining high affinity. bohrium.com
For ligands targeting nicotinic acetylcholine (B1216132) receptors, particularly the α4β2 subtype, the substitution pattern is equally important. In a series of 3,7-diazabicyclo[3.3.1]nonane derivatives, a related scaffold, it was found that implementing one of the nitrogen atoms within a carboxamide motif with a hydrogen bond acceptor (HBA) functionality led to compounds with higher affinities and selectivity for the α4β2* subtype. nih.gov The type of HBA system (carboxamide, sulfonamide, or urea) significantly influenced the interaction with nAChRs. nih.gov High-affinity ligands for α4β2* were typically associated with small alkyl chains or specific aryl substitutions. nih.gov
The following table summarizes the impact of substituent variations on the binding affinity of some 6,8-diazabicyclo[3.2.2]nonane analogues for the σ1 receptor.
| Compound | N-6 Substituent | N-8 Substituent | Substituent at Position 2 | σ1 Receptor Affinity (Ki, nM) |
| 23a | Allyl | 4-Methoxybenzyl | None | 11 bohrium.com |
| ent-17 | Benzyl | 4-Methoxybenzyl | Methoxy (B1213986) (1R,2R,5S) | High Affinity acs.org |
| ent-22 | Benzyl | 4-Methoxybenzyl | Methoxy (1R,2S,5S) | High Affinity acs.org |
| 29 | Benzyl | 4-Methoxybenzyl | Hydroxy | 6.5 nih.gov |
| 30 | Benzyl | 4-Methoxybenzyl | Hydroxy | 7.5 nih.gov |
Stereochemical Considerations in Ligand Design and their Theoretical Implications
Stereochemistry is a critical determinant of the biological activity of 3,6-diazabicyclo[3.2.2]nonane analogues. The rigid, chiral nature of the bicyclic scaffold means that the spatial arrangement of substituents can dramatically influence how a ligand fits into a binding pocket.
Numerous studies have demonstrated that different stereoisomers of the same compound can exhibit vastly different binding affinities and functional activities. For example, in a series of N,N'-disubstituted 6,7-diazabicyclo[3.2.2]nonane derivatives designed as atropine (B194438) analogues, the 3α configuration was found to be more potent than the 3β configuration. tau.ac.il This highlights the importance of the precise orientation of the ester group for effective interaction with the muscarinic receptor. tau.ac.il
In the development of kappa opioid receptor agonists based on the 6,8-diazabicyclo[3.2.2]nonane scaffold, stereoselective synthesis was employed to prepare different stereoisomers with defined orientations of the pharmacophoric elements. nih.gov It was found that bicyclic derivatives with a (1S,2R,5R)-configuration displayed the highest kappa receptor affinity. nih.gov This specific stereochemistry resulted in dihedral angles that were optimal for binding to the receptor. nih.gov
Similarly, for σ1 receptor ligands, the stereochemistry at position 2 of the 6,8-diazabicyclo[3.2.2]nonane framework is crucial. The diastereomeric alcohols of compounds with high σ1 affinity were found to be about 20-fold less potent, indicating that the orientation of the hydroxyl group is critical for establishing a proper interaction with a hydrogen bond acceptor in the binding site. nih.gov Enantioselectivity is also a significant factor, with eutomers showing substantially higher affinity than their corresponding distomers. researchgate.net
The table below illustrates the impact of stereochemistry on the σ1 receptor affinity of some 6,8-diazabicyclo[3.2.2]nonane derivatives.
| Compound | Configuration | σ1 Receptor Affinity (Ki, nM) | Eudismic Ratio |
| 2 | (S,S) | High Affinity | 31 researchgate.net |
| ent-2 | (R,R) | Lower Affinity | |
| 3 | (S,S) | 0.91 | 4.8 researchgate.net |
| ent-3 | (R,R) | Lower Affinity |
Isosteric and Bioisosteric Replacements within the Bicyclic Scaffold: Theoretical Perspectives
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. openaccessjournals.comresearchgate.net This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. openaccessjournals.com
Within the context of diazabicyclo[3.2.2]nonane analogues, this strategy can be applied to the bicyclic core itself or to its substituents. The replacement of the entire scaffold, known as scaffold hopping, can lead to novel chemical entities with improved properties. researchgate.netnih.gov For example, comparing the 6,8-diazabicyclo[3.2.2]nonane system with the larger 7,9-diazabicyclo[4.2.2]decane scaffold in sigma receptor ligands revealed that the homologation of the carbon bridge did not necessarily lead to better σ1 receptor binding. nih.gov This suggests that the specific size and geometry of the [3.2.2]nonane system are well-suited for this particular target.
Bioisosteric replacements can also be applied to the functional groups attached to the bicyclic core. For instance, replacing a carboxamide linker with a sulfonamide or urea (B33335) in nAChR ligands significantly altered their binding profiles, demonstrating the sensitivity of the receptor to the electronic and hydrogen-bonding properties of this moiety. nih.gov The concept also extends to the aromatic substituents. The substitution of a phenyl ring with a bioisosteric heterocycle, such as a thiophene (B33073) or furan, is a common strategy to modulate properties like metabolism and target engagement. nih.gov
The success of any isosteric replacement is highly context-dependent and relies on the specific molecular environment of the biological target. openaccessjournals.com Theoretical perspectives guide the selection of potential replacements based on calculated physicochemical properties and historical success rates of certain bioisosteres. openaccessjournals.com
Exploration of Conformational Restriction and Flexibility in Molecular Design
The balance between conformational restriction and flexibility is a key aspect of molecular design for 3,6-diazabicyclo[3.2.2]nonane analogues. The inherent rigidity of the bicyclic scaffold is one of its main advantages, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. researchgate.net This conformational constraint also helps to pre-organize the pharmacophoric groups in a bioactive conformation.
Studies on α7 nAChR silent agonists have underscored the importance of the diazabicyclic nucleus in maintaining a specific conformation required for activity. nih.gov The introduction of a permanent positive charge through quaternization of a nitrogen atom within the 1,4-diazabicyclo[3.2.2]nonane system led to a strong partial agonist, but it compromised the desensitizing properties, highlighting the delicate balance of conformational and electronic features. nih.gov
Molecular modeling techniques are often used to study the conformational preferences of these molecules and to understand how structural modifications impact their three-dimensional shape and, consequently, their biological activity. researchgate.net
Applications of 3 Benzyl 3,6 Diazabicyclo 3.2.2 Nonane As a Synthetic Building Block and Scaffold
Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
The C2-symmetric or asymmetric nature of the diazabicyclo[3.2.2]nonane skeleton makes it an excellent candidate for applications in stereoselective synthesis. By temporarily attaching this chiral scaffold to a prochiral substrate, it can effectively guide the stereochemical outcome of a reaction. sigmaaldrich.com The inherent conformational rigidity of the bicyclic system helps to create a well-defined chiral environment, leading to high levels of diastereoselectivity.
The compound 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane can be synthesized in specific stereoisomeric forms, such as the (1S,5R) and (1R,5S) enantiomers. acs.org These enantiomerically pure building blocks serve as precursors for chiral ligands that can coordinate with metal catalysts. The nitrogen atoms of the diazabicyclic core are effective coordination sites for metals, and the benzyl (B1604629) group can be retained or modified to fine-tune the steric and electronic properties of the resulting ligand. These ligands are instrumental in catalyzing a variety of asymmetric transformations, including reductions, alkylations, and cycloadditions.
Research has demonstrated the use of chiral diazabicyclo[3.2.2]nonane derivatives in stereoselective synthesis. For instance, the stereoselective preparation of bicyclic kappa opioid receptor agonists relied on key steps like stereoselective reduction and Mitsunobu inversions to establish the desired stereochemistry of the final products. nih.govacs.org The ability to synthesize specific stereoisomers, such as (1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride, highlights its availability as a tool for researchers in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary Class | Example Application | Stereochemical Control Mechanism | Reference |
|---|---|---|---|
| Oxazolidinones | Evans Aldol Reaction | Formation of a chelated transition state to direct alkylation. | tcichemicals.com |
| Ephedrine Derivatives | Asymmetric Alkylation | Steric hindrance from the auxiliary directs the approach of the electrophile. | sigmaaldrich.com |
| Diazabicyclo[3.2.2]nonanes | Precursors to Chiral Ligands | The rigid bicyclic framework creates a defined chiral pocket around a metal center. | acs.orgnih.gov |
Incorporation into Complex Molecular Architectures (e.g., Natural Product Synthesis)
The diazabicyclo[3.2.2]nonane framework is a privileged scaffold, meaning it is a structural motif frequently found in biologically active compounds. mdpi.com Its rigid structure allows for the precise three-dimensional positioning of pharmacophoric elements, which is crucial for effective interaction with biological targets like enzymes and receptors.
The this compound core has been successfully incorporated into a variety of complex molecules with significant pharmacological activity. A prominent example is its use in the development of selective kappa opioid receptor agonists. nih.govacs.org In these molecules, the bicyclic core serves as a rigid spacer, orienting the pyrrolidine (B122466) and dichlorophenylacetamide groups in a specific conformation required for high-affinity binding to the receptor. nih.gov Similarly, derivatives have been synthesized as high-affinity σ1 receptor ligands for potential use in cancer therapy, where the bicyclic core is generated via a Dieckmann-analogous cyclization. acs.org
While direct application in the total synthesis of a natural product is not extensively documented for this specific benzyl derivative, the strategy of using such conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry and complex molecule synthesis. d-nb.info The synthesis of these complex architectures often involves multi-step sequences that build upon the pre-organized structure of the bicyclic core.
Table 2: Biologically Active Molecules Incorporating the Diazabicyclo[3.2.2]nonane Scaffold
| Compound Class | Biological Target | Key Synthetic Strategy | Resulting Activity | Reference |
|---|---|---|---|---|
| Diazabicyclononane Derivatives | Kappa Opioid Receptor | Stereoselective reduction, reductive amination, Mitsunobu inversion | Potent and selective agonism (Ki of 1.0 nM for lead compound) | nih.govacs.org |
| Diazabicyclononane Alcohols/Ethers | Sigma-1 (σ1) Receptor | Dieckmann-analogous cyclization, stereoselective reduction | High affinity ligands with cytotoxic activity against tumor cell lines | acs.org |
Development of Novel Organic Reactions Utilizing the Diazabicyclo[3.2.2]nonane Core
The unique structural and electronic properties of the diazabicyclo[3.2.2]nonane core can be exploited to facilitate novel organic reactions or to control the outcomes of established transformations. The development of synthetic routes to the core itself has led to innovative chemistry. For example, a Dieckmann-analogous cyclization, which involves trapping the initial cyclization product with a silyl (B83357) chloride, is a key method for constructing the bicyclic framework. acs.org
The rigid structure of the scaffold can influence the regioselectivity and stereoselectivity of reactions performed on substituents attached to the core. Furthermore, the basicity of the nitrogen atoms can be harnessed for catalytic purposes. While specific novel reactions developed using this compound as a catalyst are not widely reported, related azabicyclic systems have been employed in various transformations. The principles suggest that the nonane (B91170) derivative could function as a chiral base or as a scaffold in organocatalysis. bath.ac.uk For instance, related bicyclic amines have been investigated for their ability to catalyze Diels-Alder reactions by forming iminium ions. acs.orgsfu.ca
Theoretical Design of Materials (e.g., Polymers, Frameworks) Incorporating the Scaffold
Theoretically, the this compound scaffold is an attractive building block for materials science applications, particularly in the design of advanced polymers and porous frameworks. Its inherent rigidity can impart thermal stability and mechanical strength to a polymer backbone. The defined three-dimensional structure is ideal for creating polymers with a high degree of structural order.
By functionalizing the two distinct nitrogen atoms, the scaffold can be incorporated as a monomer into polymerization reactions. For example, it could be used to create polyamides or polyurethanes with a rigid, repeating bicyclic unit. Such polymers are predicted to have unique physical properties, including higher glass transition temperatures and potentially enhanced resistance to degradation compared to polymers made from more flexible aliphatic or aromatic diamines.
In the context of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), the diazabicyclo[3.2.2]nonane unit could serve as a rigid node or linker. The nitrogen atoms provide ideal coordination sites for metal ions in MOFs, while derivatization of the benzyl group or the bicyclic core could provide points for covalent linkage in COFs. The resulting frameworks would possess well-defined pore structures, with the size and chemical nature of the pores being tunable through the choice of co-monomers and synthetic conditions. The structural rigidity of the diazabicyclo[3.2.2]nonane scaffold is a desirable feature, as it can lead to more stable and robust framework materials.
Chemical Strategies for Linker and Prodrug Design Utilizing the Scaffold (Theoretical)
The structural characteristics of this compound make it a highly suitable, albeit theoretically explored, scaffold for linker and prodrug design in medicinal chemistry.
Linker Design: A linker connects two or more molecular entities, such as a drug molecule and a targeting ligand. The rigid diazabicyclo[3.2.2]nonane framework is ideal for this purpose because it provides precise control over the distance and spatial orientation between the connected moieties. d-nb.info This is critical for applications like antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras), where optimal positioning of the payload and binding domains is essential for efficacy. The two nitrogen atoms (N3 and N6) serve as distinct attachment points. One nitrogen could be acylated to attach to a cytotoxic drug, while the other could be alkylated with a group that links to a targeting antibody or protein ligand. The benzyl group at the N3 position could be further functionalized to modulate solubility or provide an additional attachment point.
Prodrug Design: A prodrug is an inactive compound that is converted into an active drug within the body. The this compound scaffold can be incorporated into a prodrug in several theoretical ways.
Cleavable Linker: The scaffold could be used to link a drug to a promoiety that enhances properties like solubility or cell permeability. The bonds to the nitrogen atoms, such as carbamates or amides, could be designed to be cleaved by specific enzymes (e.g., esterases, amidases) in the target tissue, releasing the active drug.
Bio-labile Benzyl Group: The benzyl group itself can be part of the prodrug strategy. google.com It could be substituted with functionalities that are metabolically labile, such as an ester that is hydrolyzed in vivo. Cleavage of this group could trigger a cascade reaction leading to the release of the active drug attached to the diazabicyclic core. The rigidity of the scaffold would ensure that the prodrug maintains a stable conformation until its activation.
Advanced Analytical Methodologies for Structural and Purity Assessment of 3 Benzyl 3,6 Diazabicyclo 3.2.2 Nonane
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane in solution. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemical arrangement of the atoms within the molecule.
Detailed ¹H NMR analysis of the racemic form of this compound provides distinct signals corresponding to the protons of the benzyl (B1604629) group and the diazabicyclic framework. google.com The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm), while the benzylic methylene (B1212753) protons (-CH₂-Ph) resonate as a characteristic singlet or multiplet further upfield. The protons on the bicyclic core are distributed across a range of chemical shifts, reflecting their unique spatial environments.
For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of connections through the aliphatic bridges of the nonane (B91170) skeleton. nih.gov An HSQC experiment correlates directly bonded proton and carbon atoms, while an HMBC spectrum identifies longer-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and piecing together the complete molecular structure. The upfield shift of certain protons can sometimes be attributed to shielding effects from the aromatic ring, depending on the molecule's preferred conformation in solution. nih.gov
Table 1: Representative ¹H NMR Spectral Data for this compound (racemate)
| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 7.40-7.29 | m | 5H | Aromatic (C₆H₅) | google.com |
| 4.31-4.21 | m | 1H | Bicyclic CH | google.com |
| 4.10-3.41 | m | 2H | Bicyclic CH/CH₂ | google.com |
| 3.22-3.04 | m | 3H | Bicyclic CH₂ | google.com |
| 1.97-1.63 | m | 6H | Bicyclic CH₂ | google.com |
(Solvent: D₂O; Spectrometer: 300 MHz)
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and probing the structural integrity of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be readily observed as its protonated molecular ion [M+H]⁺.
The molecular formula of this compound is C₁₄H₂₀N₂, corresponding to a monoisotopic mass of 216.1626 g/mol . ESI-MS analysis typically shows a prominent peak at m/z 227, corresponding to the [M+H]⁺ ion of a related derivative, confirming the molecular mass of the parent compound. google.com High-Resolution Mass Spectrometry (HRMS) can further verify the elemental composition by providing a highly accurate mass measurement. mdpi.com
Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that offer structural clues. For this compound, the fragmentation is dominated by cleavages at the bonds adjacent to the nitrogen atoms (alpha-cleavage) and the loss of the benzyl group. libretexts.org
Key expected fragmentation pathways include:
Loss of the benzyl group: Cleavage of the C-N bond between the benzylic carbon and the ring nitrogen results in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.
Alpha-Cleavage: The cleavage of C-C bonds adjacent to the nitrogen atoms within the bicyclic system is a dominant pathway for aliphatic amines. libretexts.orgmiamioh.edu This can lead to various ring-opened fragments.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 216 | [C₁₄H₂₀N₂]⁺ | Molecular Ion (M⁺) |
| 125 | [C₇H₁₃N₂]⁺ | Loss of benzyl radical ([M-C₇H₇]⁺) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.
While specific experimental spectra for this compound are not detailed in the reviewed literature, the expected absorption bands can be predicted based on its constituent parts: a benzyl group, a tertiary amine, a secondary amine, and aliphatic methylene bridges. semanticscholar.orgnipne.roscifiniti.com
Aromatic C-H Stretch: The C-H stretching vibrations of the benzene (B151609) ring are expected to appear at wavenumbers above 3000 cm⁻¹.
Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the bicyclic core will produce strong absorptions in the 2850-2960 cm⁻¹ region.
N-H Stretch: The secondary amine (N-H) will exhibit a stretching vibration, typically in the range of 3300-3500 cm⁻¹, which can sometimes be broad due to hydrogen bonding.
Aromatic C=C Bending: The C=C stretching vibrations within the benzene ring typically result in several bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibrations of the C-N bonds are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Table 3: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |
| Secondary Amine N-H | Stretch | 3300 - 3500 |
| Aromatic C=C | Stretch | 1450 - 1600 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive and unambiguous structural information for a compound in its solid state. This technique allows for the precise determination of the three-dimensional arrangement of atoms, bond lengths, bond angles, and the conformation of the molecule.
For this compound, a single-crystal X-ray diffraction analysis would confirm the connectivity and provide precise geometric parameters of the bicyclic system. researchgate.net It would elucidate the preferred conformation of the diazabicyclo[3.2.2]nonane framework, which is typically a distorted boat-chair or twist-boat conformation. Furthermore, it would reveal the orientation of the benzyl substituent relative to the bicyclic core.
Although specific crystallographic data for the title compound is not available in the cited literature, studies on closely related diazabicyclo[3.3.1]nonane and other bicyclic systems have successfully employed this method to elucidate their complex three-dimensional structures. researchgate.netdocumentsdelivered.comdocumentsdelivered.com Such an analysis would be crucial for understanding intermolecular interactions, such as hydrogen bonding involving the secondary amine, in the crystal lattice.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound. When coupled with an appropriate detector (e.g., UV-Vis, MS), these methods can separate the target compound from starting materials, by-products, and other impurities. Purity is typically quantified by comparing the peak area of the main component to the total area of all peaks in the chromatogram. A patent document specifies a retention time of 0.84 minutes for the racemic compound using a specific LC-MS method, demonstrating its amenability to HPLC analysis. google.com
Since this compound is chiral, the determination of enantiomeric excess (ee) is critical for stereoselective syntheses. This is achieved using chiral chromatography, most commonly chiral HPLC or Supercritical Fluid Chromatography (SFC). These techniques employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The successful separation of the enantiomers of a closely related derivative, 6-benzyl 3-tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3,6-dicarboxylate, has been demonstrated using preparative SFC-HPLC. google.com This highlights the applicability of the methodology for the title compound.
Table 4: Chiral Chromatographic Method for a Related Diazabicyclo[3.2.2]nonane Derivative
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Preparative SFC-HPLC | google.com |
| Chiral Column | Daicel Chiralpak AD-H, 5 µm | google.com |
| Mobile Phase | Carbon dioxide/ethanol 70:30 (v/v) | google.com |
| Flow Rate | 150 ml/min | google.com |
| Detection | UV at 220 nm | google.com |
This established method provides a strong basis for developing an analytical-scale chiral HPLC or SFC method to determine the enantiomeric excess of this compound itself.
Emerging Trends and Future Research Directions in Diazabicyclo 3.2.2 Nonane Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for Bicyclic Amines
The synthesis of complex molecules like 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane and its analogs is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. documentsdelivered.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and the potential for rapid library synthesis. documentsdelivered.comgoogle.com
Continuous-flow processes are particularly well-suited for the synthesis of bicyclic amines, which can involve hazardous reagents or intermediates. For instance, the scale-up of a chiral bicyclic homopiperazine (B121016), a structurally related seven-membered heterocycle, was significantly improved using continuous-flow chemistry. acs.org This approach not only enhanced the safety profile of a key ring-expansion step via a Schmidt rearrangement but also enabled a photochemical oxaziridine (B8769555) rearrangement under mild conditions in an efficient flow reactor. acs.org Such methodologies can be extrapolated to the synthesis of the 3,6-diazabicyclo[3.2.2]nonane core, paving the way for safer and more scalable production.
Automated synthesis platforms, which combine robotics with data-driven algorithms, are revolutionizing the discovery and optimization of new chemical entities. nih.gov These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, dramatically accelerating the design-make-test-analyze cycle. nih.gov For a scaffold like 3,6-diazabicyclo[3.2.2]nonane, this means that a vast array of derivatives can be synthesized and screened for biological activity in a fraction of the time it would take using conventional methods.
Table 1: Comparison of Batch vs. Flow Chemistry for Bicyclic Amine Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Scalability | Often challenging and requires process re-optimization. | More straightforward to scale by running the system for longer periods. acs.org |
| Safety | Handling of hazardous reagents and intermediates can be risky on a large scale. | Smaller reaction volumes at any given time enhance safety. acs.org |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Excellent control over reaction parameters (temperature, pressure, residence time). documentsdelivered.com |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. documentsdelivered.com |
Application of Machine Learning and Artificial Intelligence in Scaffold Design and Reaction Prediction
Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in chemical synthesis and drug discovery. beilstein-journals.orgdigitellinc.com For the 3,6-diazabicyclo[3.2.2]nonane scaffold, these computational approaches are being used to predict the properties of novel derivatives, optimize reaction conditions, and even design new scaffolds with desired biological activities. beilstein-journals.orgbeilstein-journals.org
ML models can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation, such as the synthesis of a specific 3,6-diazabicyclo[3.2.2]nonane analog. beilstein-journals.orgrsc.org This can significantly reduce the number of experiments required, saving time and resources. For example, ML-guided optimization has been shown to accelerate the discovery of optimal reaction conditions by intelligently navigating the complex interplay of variables like catalyst, solvent, temperature, and concentration. beilstein-journals.org
Table 2: Applications of AI/ML in 3,6-Diazabicyclo[3.2.2]nonane Chemistry
| Application Area | Description | Potential Impact |
| Scaffold Hopping | Identifying novel bicyclic amine scaffolds with similar 3D pharmacophores to known active compounds. | Discovery of new intellectual property and compounds with improved properties. |
| Reaction Optimization | Predicting optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of derivatives. rsc.org | Reduced development time and cost, and improved reaction yields. beilstein-journals.org |
| Property Prediction | In silico prediction of ADME (absorption, distribution, metabolism, and excretion) and toxicity properties. | Early identification of promising candidates and reduction of late-stage failures. |
| De Novo Design | Generating entirely new molecules based on desired biological activity and physicochemical properties. enamine.net | Expansion of the accessible chemical space for drug discovery. |
Exploration of Novel Catalytic Applications for 3,6-Diazabicyclo[3.2.2]nonane Derivatives
While the 3,6-diazabicyclo[3.2.2]nonane scaffold is well-established as a component of ligands for metal catalysts, an emerging area of research is the exploration of its derivatives as catalysts in their own right. The rigid bicyclic structure can provide a well-defined chiral environment, making these compounds promising candidates for asymmetric organocatalysis.
For instance, related bicyclic nitroxyl (B88944) radicals have demonstrated catalytic activity in the oxidation of alcohols and amines. mdpi.comnih.gov This suggests that functionalized 3,6-diazabicyclo[3.2.2]nonane derivatives could be developed as stable radical catalysts for a variety of organic transformations. Furthermore, the two nitrogen atoms can act as a bifunctional catalyst, activating both the electrophile and the nucleophile in a reaction.
The formation of metal complexes with 3,6-diazabicyclo[3.2.2]nonane ligands continues to be an active area of research. These complexes have shown catalytic activity in cross-coupling reactions. For example, palladium complexes with related N-heterocyclic ligands have been successfully used in Suzuki reactions. beilstein-journals.org Future research will likely focus on developing more active and selective catalysts based on the 3,6-diazabicyclo[3.2.2]nonane framework for a broader range of chemical transformations.
Sustainable Synthesis Approaches for Bicyclic Amines
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, and the production of this compound and its derivatives is no exception. Researchers are actively seeking more environmentally benign synthetic routes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imperial.ac.uknih.gov
One promising approach is the use of greener solvents, such as water or ethanol, or even solvent-free reaction conditions. imperial.ac.uk For example, amine-catalyzed cascade reactions for the synthesis of fused bicyclic systems have been successfully carried out in water at ambient temperature. imperial.ac.uk Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and solvent volumes. acs.org
The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, is a key focus of sustainable synthesis. nih.gov Furthermore, biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. The enzymatic desymmetrization of a bicyclic proline derivative is a notable example of this approach. rsc.org The application of these green chemistry principles to the synthesis of the 3,6-diazabicyclo[3.2.2]nonane scaffold holds significant promise for making its production more sustainable.
Expanding the Chemical Space of 3,6-Diazabicyclo[3.2.2]nonane Derivatives for Theoretical Exploration
The unique three-dimensional structure of the 3,6-diazabicyclo[3.2.2]nonane scaffold makes it an attractive starting point for exploring new regions of chemical space. nih.govnih.gov By systematically modifying the substituents on the bicyclic core, it is possible to generate large libraries of compounds with diverse properties. This expansion of chemical diversity is crucial for the discovery of new drugs and materials. nih.govchemrxiv.org
Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally complex and diverse molecules from simple starting materials. nih.gov Applying DOS principles to the 3,6-diazabicyclo[3.2.2]nonane scaffold can lead to the generation of novel bicyclic amine libraries with a wide range of functional groups and stereochemical arrangements. nih.gov
Computational and theoretical studies play a vital role in guiding the exploration of this expanded chemical space. rsc.org Theoretical calculations can be used to predict the conformational preferences of different derivatives, which is crucial for understanding their interaction with biological targets. rsc.org Furthermore, in silico screening of virtual libraries of 3,6-diazabicyclo[3.2.2]nonane derivatives can help to prioritize compounds for synthesis and biological testing, making the discovery process more efficient.
Q & A
Q. How do steric and electronic effects within the bicyclic framework influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate 3D molecular models to visualize steric hindrance (e.g., using MM2 force fields).
- Electrostatic Potential Analysis : Compute charge distribution (e.g., via Mulliken charges) to predict nucleophilic/electrophilic sites.
- Experimental Probes : Test reactivity with sterically demanding reagents (e.g., tert-butyl isocyanide) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
